molecular formula C21H25N5O2S B12130054 N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B12130054
M. Wt: 411.5 g/mol
InChI Key: XDPBHVVYPDPDPS-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that features a quinoxaline core, a piperazine ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a receptor antagonist and its applications in various therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Introduction of Piperazine Ring: The piperazine ring is introduced by reacting the quinoxaline derivative with 4-ethylpiperazine in the presence of a suitable base, such as triethylamine, and a coupling agent like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    Sulfonamide Formation: The final step involves the sulfonation of the quinoxaline-piperazine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to dihydroquinoxaline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a receptor antagonist, particularly in neurotransmitter systems.

    Medicine: Explored for its therapeutic potential in treating conditions like depression, anxiety, and other central nervous system disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating the physiological response. The exact pathways involved depend on the receptor type and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxyquinoxalin-2-carboxamides: These compounds share the quinoxaline core but differ in their functional groups, leading to variations in their pharmacological profiles.

    4-methylpiperazin-1-yl derivatives: These compounds have similar piperazine rings but different substituents, affecting their receptor binding and activity.

Uniqueness

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties

This compound’s unique structure and diverse applications make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-3-25-12-14-26(15-13-25)21-20(22-18-6-4-5-7-19(18)23-21)24-29(27,28)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

XDPBHVVYPDPDPS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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